molecular formula C28H37NO4 B12288702 (5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)

(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal)

Cat. No.: B12288702
M. Wt: 451.6 g/mol
InChI Key: RUQVJLDZKPZLIG-UHFFFAOYSA-N
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Description

(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) is a complex organic compound with a unique structure that includes a cyclic acetal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) typically involves multiple steps The starting material is often a steroidal backbone, which undergoes several functional group transformations

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce various alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, (5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) is studied for its potential effects on cellular processes. It may interact with specific enzymes or receptors, influencing biological pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions, although more research is needed to fully understand its efficacy and safety.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other steroidal derivatives with functional groups such as hydroxyl, dimethylamino, and cyclic acetals. Examples include:

  • Estradiol derivatives
  • Testosterone derivatives
  • Progesterone derivatives

Uniqueness

What sets (5alpha,11beta)-11-[4-(Dimethylamino)phenyl]-5-hydroxy-estr-9-ene-3,17-dione Cyclic 3-(1,2-Ethanediyl Acetal) apart is its specific combination of functional groups and its cyclic acetal structure. This unique arrangement allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C28H37NO4

Molecular Weight

451.6 g/mol

IUPAC Name

11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one

InChI

InChI=1S/C28H37NO4/c1-26-16-21(18-4-6-19(7-5-18)29(2)3)25-20(22(26)8-9-24(26)30)10-12-27(31)17-28(13-11-23(25)27)32-14-15-33-28/h4-7,20-22,31H,8-17H2,1-3H3

InChI Key

RUQVJLDZKPZLIG-UHFFFAOYSA-N

Canonical SMILES

CC12CC(C3=C4CCC5(CC4(CCC3C1CCC2=O)O)OCCO5)C6=CC=C(C=C6)N(C)C

Origin of Product

United States

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